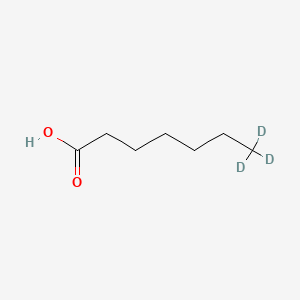

Heptanoic-7,7,7-D3 acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7,7,7-trideuterioheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWFXJYAOYHMED-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Heptanoic-7,7,7-D3 Acid: A Technical Guide to its Application in Metabolic Research and Quantitative Analysis

This guide provides an in-depth technical overview of Heptanoic-7,7,7-D3 acid, a stable isotope-labeled fatty acid, for researchers, scientists, and professionals in drug development. We will explore its core applications, the scientific principles guiding its use, and detailed methodologies for its implementation in experimental workflows.

Introduction: The Significance of Stable Isotope Labeling in Fatty Acid Research

In the landscape of metabolic research, understanding the dynamics of fatty acid metabolism is paramount. Heptanoic acid, a seven-carbon medium-chain fatty acid, is of particular interest due to its unique metabolic fate and therapeutic potential. To accurately trace and quantify its metabolic flux and concentration in complex biological systems, researchers rely on stable isotope-labeled internal standards. Heptanoic-7,7,7-D3 acid, with three deuterium atoms at the terminal methyl group, serves as an ideal tool for these sophisticated analytical applications. Its chemical properties are nearly identical to its unlabeled counterpart, yet its increased mass allows for clear differentiation in mass spectrometry-based analyses.

Core Applications of Heptanoic-7,7,7-D3 Acid in Research

The primary applications of Heptanoic-7,7,7-D3 acid revolve around its use as an internal standard for precise quantification and as a tracer for metabolic flux analysis.

Quantitative Analysis of Heptanoic Acid and Other Short-Chain Fatty Acids by Isotope Dilution Mass Spectrometry

Heptanoic-7,7,7-D3 acid is a cornerstone for the accurate measurement of endogenous heptanoic acid in various biological matrices such as plasma, serum, feces, and tissue homogenates. The principle of isotope dilution mass spectrometry (IDMS) is employed, where a known amount of the deuterated standard is spiked into a sample. The ratio of the endogenous, unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. This method corrects for sample loss during extraction and purification, as well as for variations in instrument response, leading to highly accurate and precise quantification.

The workflow for such an analysis typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and selectivity.

Experimental Workflow: Quantification of Heptanoic Acid

Caption: Workflow for quantitative analysis of heptanoic acid using Heptanoic-7,7,7-D3 acid as an internal standard.

Metabolic Flux Analysis: Tracing the Anaplerotic Fate of Heptanoic Acid

Heptanoic acid serves as an anaplerotic substrate, meaning its metabolism can replenish the intermediates of the Krebs cycle (also known as the tricarboxylic acid cycle or TCA cycle). This is particularly relevant in the context of certain metabolic disorders, such as long-chain fatty acid oxidation disorders (LC-FAODs), where energy production is impaired.[1][2] The therapeutic agent triheptanoin, a triglyceride of heptanoic acid, is used to provide an alternative energy source in these conditions.[3][4][5]

The metabolism of heptanoic acid produces both acetyl-CoA, which directly enters the Krebs cycle, and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, a key Krebs cycle intermediate. By using Heptanoic-7,7,7-D3 acid as a tracer, researchers can follow the deuterium label as it is incorporated into downstream metabolites of the Krebs cycle, such as succinate, fumarate, and malate. This allows for the precise measurement of the flux through this anaplerotic pathway.

Signaling Pathway: Anaplerotic Metabolism of Heptanoic Acid

Caption: Anaplerotic metabolism of Heptanoic-7,7,7-D3 acid replenishing the Krebs cycle.[6]

Detailed Experimental Protocols

Protocol for Quantification of Heptanoic Acid in Human Plasma using LC-MS/MS

This protocol describes a robust method for the quantification of heptanoic acid in human plasma using Heptanoic-7,7,7-D3 acid as an internal standard. The method involves protein precipitation, derivatization to enhance chromatographic retention and ionization efficiency, followed by LC-MS/MS analysis.

Materials:

-

Heptanoic acid standard

-

Heptanoic-7,7,7-D3 acid (internal standard)

-

Human plasma (K2EDTA)

-

Acetonitrile (ACN), LC-MS grade

-

3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Pyridine

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Procedure:

-

Preparation of Standards and Internal Standard Stock Solutions:

-

Prepare a 1 mg/mL stock solution of heptanoic acid in 50% methanol/water.

-

Prepare a 1 mg/mL stock solution of Heptanoic-7,7,7-D3 acid in 50% methanol/water.

-

From these stocks, prepare working solutions for the calibration curve and a working internal standard solution (e.g., 10 µg/mL in acetonitrile).

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new tube.

-

-

-

To the supernatant, add 20 µL of 200 mM 3-NPH·HCl in 50% methanol/water and 20 µL of 120 mM EDC·HCl with 6% pyridine in 50% methanol/water.

-

Vortex and incubate at 40°C for 30 minutes.

-

Quench the reaction by adding 200 µL of 0.1% formic acid in water.

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of the derivatized sample onto the LC-MS/MS system.

-

LC Conditions:

-

Column: Reversed-phase C18

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Monitor the multiple reaction monitoring (MRM) transitions for the derivatized analytes.

-

-

Data Presentation: Quantitative Analysis Parameters

| Analyte (Derivatized) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Heptanoic Acid-3NPH | 282.1 | 137.1 | -20 |

| Heptanoic-7,7,7-D3 Acid-3NPH | 285.1 | 137.1 | -20 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Causality and Trustworthiness in Experimental Design

The use of a stable isotope-labeled internal standard like Heptanoic-7,7,7-D3 acid is fundamental to achieving trustworthy and reproducible quantitative data. Here's why:

-

Minimizing Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer's source, leading to inaccurate measurements. Since the deuterated standard co-elutes with the unlabeled analyte and has nearly identical physicochemical properties, it experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, these effects are effectively normalized.

-

Correction for Sample Loss: During the multi-step sample preparation process (extraction, derivatization, transfer), some sample loss is inevitable. Adding the internal standard at the very beginning ensures that it is subject to the same losses as the endogenous analyte. The final ratio measurement remains accurate regardless of the absolute amount of sample lost.

-

Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument performance, the use of an appropriate internal standard significantly improves the precision (reproducibility) and accuracy (closeness to the true value) of the measurement.

Conclusion

Heptanoic-7,7,7-D3 acid is an indispensable tool for researchers investigating the role of heptanoic acid in health and disease. Its application as an internal standard in isotope dilution mass spectrometry enables highly accurate and precise quantification, which is essential for clinical and preclinical studies. Furthermore, as a metabolic tracer, it provides invaluable insights into the anaplerotic pathways that are critical for cellular energy metabolism. The methodologies outlined in this guide provide a framework for the robust implementation of Heptanoic-7,7,7-D3 acid in your research endeavors, ensuring the generation of high-quality, reliable data.

References

-

Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. (2023). Molecular Genetics and Metabolism. Available at: [Link]

-

Roe, C. R., & Brunengraber, H. (2015). Anaplerotic treatment of long-chain fat oxidation disorders with triheptanoin: Review of 15 years experience. Molecular Genetics and Metabolism. Available at: [Link]

-

Zheng, Z., et al. (2019). Anaplerotic Triheptanoin Diet Enhances Mitochondrial Substrate Use to Remodel the Metabolome and Improve Lifespan, Motor Function, and Sociability in MeCP2-Null Mice. PLoS ONE. Available at: [Link]

-

Borges, K., & Sonnewald, U. (2012). Triheptanoin-A medium chain triglyceride with odd chain fatty acids: A new anaplerotic anticonvulsant treatment?. Epilepsy Research. Available at: [Link]

-

Sklirou, E., et al. (2021). Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders. Frontiers in Genetics. Available at: [Link]

-

Gnaiger, E. (2020). Metabolic fate of heptanoic acid derived from triheptanoin: acetyl-CoA production and succinyl-CoA–mediated anaplerosis. ResearchGate. Available at: [Link]

-

LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. Available at: [Link]

Sources

- 1. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anaplerotic treatment of long-chain fat oxidation disorders with triheptanoin: Review of 15 years Experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anaplerotic Triheptanoin Diet Enhances Mitochondrial Substrate Use to Remodel the Metabolome and Improve Lifespan, Motor Function, and Sociability in MeCP2-Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

Introduction to deuterated internal standards for mass spectrometry

An In-Depth Technical Guide to the Application of Deuterated Internal Standards in Mass Spectrometry

Abstract

In the landscape of quantitative mass spectrometry, achieving precision and accuracy is paramount. This is especially true in regulated environments like pharmaceutical and bioanalytical research, where minor inaccuracies can compromise data integrity.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative assays, and among these, deuterated internal standards are the most common.[2] This guide provides a comprehensive overview of the core principles, selection, application, and potential challenges associated with using deuterated internal standards (DIS) in liquid chromatography-mass spectrometry (LC-MS). We will explore the causality behind experimental choices, provide field-proven insights, and detail self-validating protocols to ensure robust and reliable quantification.

The Foundational Principle: Why Internal Standards are Essential

Quantitative analysis by LC-MS is susceptible to variations that can occur at multiple stages of the workflow, from sample preparation to detection.[3] These can include:

-

Sample Preparation Losses: Inconsistent recovery during extraction, precipitation, or other cleanup steps.[4]

-

Injection Volume Variability: Minor differences in the volume injected into the LC system.

-

Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate readings.[4][5]

-

Instrument Drift: Fluctuations in instrument performance over the course of an analytical run.[1]

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[3] By calculating the ratio of the analyte's response to the IS's response, these variations can be normalized. The ideal IS behaves identically to the analyte throughout the entire process.[3] This is where deuterated standards provide a near-perfect solution.

The Deuterated Advantage: Near-Identical, Yet Distinguishable

A deuterated internal standard is an analogue of the analyte where one or more hydrogen atoms (¹H) have been replaced by their stable isotope, deuterium (²H).[1][2] This substitution creates a molecule that is chemically and physically almost identical to the analyte but has a different mass.[2]

-

Chemical and Physical Similarity: Because deuterium's chemistry is nearly identical to hydrogen's, the deuterated standard has the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[4] This ensures that any loss or matrix effect experienced by the analyte is mirrored by the IS.[4][6]

-

Mass Distinction: The mass difference allows the mass spectrometer to detect and quantify the analyte and the IS simultaneously without interference.[1][2]

This dual characteristic—behaving the same during sample processing and chromatography while being distinct in the detector—is the core reason for the superior performance of deuterated standards in correcting for measurement errors.[6]

Caption: The logical workflow demonstrating how a deuterated IS corrects for variability.

Selection of a Deuterated Internal Standard: A Self-Validating System

Choosing the right deuterated standard is critical for the success of a quantitative assay.[1] The goal is to select a standard that guarantees co-elution and identical behavior under all experimental conditions.[1][6]

| Selection Factor | Recommendation | Rationale (Why It Matters) |

| Structural Similarity | Must be chemically identical to the analyte, differing only in isotopic composition. | Ensures identical physicochemical properties, leading to co-elution and equivalent response to matrix effects and sample processing.[1][6] |

| Number & Position of Deuteriums | Number: A minimum of 3-4 deuterium atoms is recommended. Position: Must be on stable, non-exchangeable parts of the molecule. | A sufficient mass shift prevents isotopic crosstalk from the natural abundance of ¹³C in the analyte. Labeling at stable positions (e.g., on an aromatic ring or a methyl group) prevents H-D exchange with the solvent, which would compromise quantification.[1][7][8] |

| Isotopic Purity | ≥98% isotopic enrichment. | High enrichment minimizes the amount of unlabeled analyte present as an impurity in the IS, which would otherwise artificially inflate the analyte's measured concentration.[1][9] |

| Chemical Purity | >99% chemical purity. | Ensures that the IS solution does not contain other impurities that could interfere with the analysis or degrade over time.[1] |

| Stability | Must be thermally and chemically stable in solution and under analytical conditions. | Avoids degradation of the standard during sample storage and analysis, which would lead to inaccurate ratios and flawed results.[1] |

Experimental Workflow and Protocols

A robust workflow is essential for leveraging the full potential of a deuterated internal standard. The standard must be introduced as early as possible to account for variability throughout the entire process.[8]

Caption: High-level experimental workflow for quantitative analysis using a DIS.

Protocol: Spiking a Biological Sample with a Deuterated Internal Standard

This protocol describes the critical step of adding the IS to the sample, a cornerstone of the self-validating system.

Objective: To accurately add a known and fixed concentration of the deuterated internal standard to all samples (unknowns, calibrators, QCs) prior to processing.

Materials:

-

Calibrated precision pipettes

-

Vortex mixer

-

Appropriate solvent for IS (e.g., Methanol, Acetonitrile)

-

Deuterated Internal Standard (high purity)

-

Biological matrix samples (e.g., plasma, serum)

Methodology:

-

Preparation of IS Stock Solution:

-

Accurately weigh a known amount of the deuterated standard.

-

Dissolve it in a specific volume of an appropriate solvent to create a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution.

-

Store the stock solution under validated conditions to ensure stability.[10]

-

-

Preparation of IS Working Solution:

-

Perform a serial dilution of the stock solution to create a "working solution."

-

The concentration of this working solution should be chosen such that adding a small, convenient volume (e.g., 10-50 µL) to your sample results in a final IS concentration in the lower-to-mid range of the calibration curve.[11] This ensures a strong signal without saturating the detector.[11]

-

-

Spiking the Samples:

-

Aliquot a precise volume of each sample (e.g., 100 µL of plasma) into a labeled microcentrifuge tube or well plate.

-

Using a calibrated pipette, add the predetermined volume of the IS working solution (e.g., 20 µL) to every tube/well.

-

Vortex each sample immediately after adding the IS to ensure thorough mixing and to initiate processes like protein binding for both the analyte and the IS simultaneously.

-

-

Proceed with Sample Extraction:

-

After spiking, proceed immediately with your established sample preparation protocol (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction). Since the IS was added prior to this step, it will undergo the exact same extraction losses as the analyte.

-

Potential Challenges and Advanced Considerations

While deuterated standards are powerful tools, they are not without potential pitfalls. A senior scientist must be aware of these to troubleshoot and validate methods effectively.

-

Chromatographic Isotope Effect: The C-D bond is slightly stronger than the C-H bond. In some cases, particularly with reversed-phase HPLC, this can cause the deuterated standard to elute slightly earlier than the analyte.[2][7] If this shift causes the two compounds to elute into regions with different levels of ion suppression, the IS will no longer accurately correct for matrix effects.[2][12] This is known as a "differential matrix effect."[2]

-

H-D Exchange: If deuterium atoms are placed on labile sites (e.g., -OH, -NH, -SH), they can exchange with hydrogen atoms from the solvent.[8] This can alter the mass of the standard and lead to quantification errors. This underscores the importance of selecting standards with deuterium on stable carbon positions.

-

Isotopic Contribution: The unlabeled analyte has a natural isotopic distribution (containing some ¹³C). Similarly, the deuterated standard may contain a small percentage of the unlabeled analyte. It is crucial to assess whether the contribution from the IS to the analyte signal (or vice-versa) is negligible at the concentrations used.

Comparison with ¹³C and ¹⁵N Standards: Standards labeled with heavy carbon (¹³C) or nitrogen (¹⁵N) are also used. These isotopes do not typically cause a chromatographic shift and are not susceptible to back-exchange.[7][8] However, they are generally more difficult and expensive to synthesize, making deuterium the most common and cost-effective choice for many applications.[7]

Regulatory Context

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines on bioanalytical method validation.[13][14] While they recommend using a stable isotope-labeled analogue of the analyte as the IS whenever possible, they also mandate rigorous validation of the method's accuracy, precision, selectivity, and stability to ensure data reliability.[13][15] The FDA also provides specific guidance on evaluating and setting acceptance criteria for IS response variability.[14][16]

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative mass spectrometry, providing the foundation for highly accurate and precise results. By acting as a near-perfect chemical mimic of the analyte, a DIS enables robust correction for the inevitable variations in sample preparation and instrument performance. However, their successful implementation demands a deep understanding of the underlying principles, careful selection based on stringent criteria, and a meticulously validated workflow. By treating the use of a deuterated standard as a self-validating system, researchers can generate regulatory-grade data that is robust, repeatable, and scientifically defensible.[17]

References

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.[Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research. [Link]

-

Internal standard in LC-MS/MS. (2013). Chromatography Forum. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. [Link]

-

Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris Publisher. [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). ResearchGate. [Link]

-

Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. ResearchGate. [Link]

-

Synthesis Of Three Deuterium Internal Standards And Their Application In Ambient Mass Spectrometry. (2019). Globe Thesis. [Link]

-

Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. (2017). PubMed. [Link]

-

Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.[Link]

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014). myadlm.org. [Link]

-

Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PubMed Central. [Link]

-

What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

-

Are You Using The Internal Standard Method In A Right Way?. (2025). WelchLab. [Link]

-

Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

-

Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (2019). FDA. [Link]

-

Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. (2023). Spectroscopy Online. [Link]

-

The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. [Link]

-

New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR. ResearchGate. [Link]

-

Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (2025). ACS Publications. [Link]

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone. [Link]

-

New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. (2013). Ovid. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nebiolab.com [nebiolab.com]

- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 5. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 6. texilajournal.com [texilajournal.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. ukisotope.com [ukisotope.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. myadlm.org [myadlm.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. fda.gov [fda.gov]

- 15. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bioanalysis-zone.com [bioanalysis-zone.com]

- 17. youtube.com [youtube.com]

Basic chemical and physical properties of Heptanoic-7,7,7-D3 acid

An In-Depth Technical Guide to the Core Chemical and Physical Properties of Heptanoic-7,7,7-D3 Acid

Introduction

Heptanoic-7,7,7-D3 acid is the isotopically labeled form of heptanoic acid, a seven-carbon, straight-chain saturated fatty acid. In this molecule, the three hydrogen atoms of the terminal methyl group (C-7) are replaced with deuterium, a stable, heavy isotope of hydrogen. This selective deuteration provides a powerful tool for researchers in drug development, metabolism studies, and quantitative bioanalysis.

The primary scientific value of Heptanoic-7,7,7-D3 acid lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond, such as enzymatic oxidation, proceed at a significantly slower rate.[1][2] This property allows scientists to strategically slow down metabolic processes at specific molecular sites, thereby improving the pharmacokinetic profiles of drug candidates or elucidating metabolic pathways.[1][3] Furthermore, its distinct molecular weight makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

This guide offers a detailed examination of the fundamental chemical and physical properties of Heptanoic-7,7,7-D3 acid, providing essential data and methodologies for its effective use in a research setting.

Compound Identification and Molecular Structure

Accurate identification is the foundation of any experimental work. The key identifiers for Heptanoic-7,7,7-D3 acid are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 7,7,7-Trideuterioheptanoic acid | [4] |

| Synonyms | Enanthic-d3 Acid | [5] |

| CAS Number | 156779-04-3 | [4][5][6] |

| Unlabeled CAS No. | 111-14-8 | [4][5] |

| Molecular Formula | CD₃(CH₂)₅COOH | [5] |

| Molecular Weight | 133.20 g/mol | [5] |

| Typical Isotopic Enrichment | ≥99 atom % D | [5] |

The molecular structure, highlighting the deuterated terminal methyl group, is depicted below.

Caption: Analytical workflow for identity and purity confirmation.

Protocol 4.1: Spectroscopic Confirmation

Objective: To unequivocally confirm the molecular structure and isotopic labeling.

1. Mass Spectrometry (MS)

-

Methodology: Prepare a dilute solution of the acid in a suitable solvent (e.g., methanol). Analyze using an electrospray ionization (ESI) source in negative ion mode or by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., silylation).

-

Expected Result: In negative ESI, the primary ion observed will be the deprotonated molecule [M-H]⁻ at m/z 132.2. The molecular ion peak in GC-MS will be at m/z 133.2. This result definitively distinguishes it from unlabeled heptanoic acid (MW 130.2). [5][7] 2. ¹H NMR Spectroscopy

-

Methodology: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃). Acquire a standard proton NMR spectrum.

-

Causality and Expected Result: The key diagnostic feature is the absence of a triplet signal around 0.9 ppm that corresponds to the terminal C-7 methyl group in unlabeled heptanoic acid. The signal for the adjacent methylene group (C-6) at ~1.3 ppm will appear as a triplet, rather than the sextet seen in the unlabeled version, as it is only coupled to the C-5 protons. This provides direct evidence of deuteration at the C-7 position.

3. Infrared (IR) Spectroscopy

-

Methodology: Analyze a neat liquid sample using an FTIR spectrometer with attenuated total reflectance (ATR) or between salt plates.

-

Expected Result: The spectrum will show the characteristic broad O-H stretch of a carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹). Crucially, it will also exhibit C-D stretching vibrations, typically in the 2100-2250 cm⁻¹ region, which are absent in the spectrum of unlabeled heptanoic acid. [8]

Applications in Research and Development

The unique properties of Heptanoic-7,7,7-D3 acid make it invaluable in several advanced research areas:

-

Pharmacokinetic and Metabolic Studies: It is used as a tracer to follow the metabolic fate of heptanoic acid or molecules containing a heptanoyl moiety. The strategic placement of deuterium can slow down ω-oxidation, allowing researchers to study the effects of altered metabolic stability on a drug's half-life and exposure. [1]* Quantitative Bioanalysis: Due to its chemical identity and different mass, it serves as an ideal internal standard for LC-MS or GC-MS assays to accurately quantify endogenous or administered heptanoic acid in complex biological matrices like plasma or tissue homogenates.

-

Mechanistic Enzymology: The KIE can be used to probe the transition states of enzymatic reactions, helping to elucidate reaction mechanisms where C-H bond cleavage is the rate-determining step.

Conclusion

Heptanoic-7,7,7-D3 acid is more than just a heavy version of a simple fatty acid; it is a precision tool for modern chemical and biological research. Its well-defined physical properties, predictable chemical reactivity, and, most importantly, the metabolic resistance conferred by deuteration at the C-7 position provide researchers with a reliable compound for enhancing pharmacokinetic properties, elucidating metabolic pathways, and enabling accurate quantification. A thorough understanding of its core characteristics, verified through the analytical methodologies described herein, is essential for its successful application in advancing drug discovery and scientific understanding.

References

-

National Institute of Standards and Technology. (n.d.). Heptanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-HEPTANOIC ACID. Retrieved from [Link]

-

Ataman Kimya. (n.d.). HEPTANOIC ACID. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Heptanoic acid - IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). heptanoic acid, 111-14-8. Retrieved from [Link]

-

LookChem. (n.d.). 111-14-8 Heptanoic acid C7H14O2. Retrieved from [Link]

-

Quora. (2021). How would you prepare heptanoic acid using malonic ester synthesis? Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Heptanoic acid - Mass spectrum (electron ionization). In NIST Chemistry WebBook. Retrieved from [Link]

-

Beilstein-Institut. (n.d.). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Retrieved from [Link]

-

Nature. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

-

PubMed. (2024). Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. Retrieved from [Link]

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 4. Buy Online CAS Number 156779-04-3 - TRC - Heptanoic-7,7,7-d3 Acid | LGC Standards [lgcstandards.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. HEPTANOIC-7,7,7-D3 ACID | 156779-04-3 [amp.chemicalbook.com]

- 7. Heptanoic acid [webbook.nist.gov]

- 8. Heptanoic acid [webbook.nist.gov]

The Cornerstone of Quantitative Metabolomics: A Technical Guide to Heptanoic-7,7,7-D3 Acid for Novice Researchers

Introduction: The Quest for Precision in Metabolomics

In the dynamic field of metabolomics, the pursuit of accurate and reproducible quantification of metabolites is paramount. This is especially true in drug development and disease research, where subtle changes in metabolite concentrations can have profound biological implications. Among the array of tools available to the modern researcher, stable isotope-labeled internal standards are indispensable for achieving high-quality quantitative data. This guide provides an in-depth exploration of Heptanoic-7,7,7-D3 acid, a deuterated medium-chain fatty acid, and its application as an internal standard in mass spectrometry-based metabolomics. Designed for novice researchers, this document will not only detail the "how" but, more importantly, the "why" behind the methodologies, ensuring a solid foundation for robust and reliable experimental design.

Understanding the Role of an Internal Standard

In mass spectrometry, the signal intensity of an analyte can be influenced by a variety of factors, including sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] An internal standard (IS) is a compound added to a sample in a known concentration to correct for these variations.[3] The ideal internal standard is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer.[3][4] Stable isotope-labeled compounds, such as deuterated molecules, are considered the gold standard for internal standards because they co-elute with their endogenous counterparts and experience similar ionization efficiencies, yet are easily differentiated by their mass-to-charge ratio (m/z).[5][6]

Why Heptanoic-7,7,7-D3 Acid?

Heptanoic-7,7,7-D3 acid is a seven-carbon saturated fatty acid where the three hydrogen atoms on the terminal methyl group have been replaced with deuterium atoms. This strategic placement of deuterium at a stable position minimizes the risk of H/D exchange.[7] Its utility as an internal standard stems from several key properties:

-

Chemical Similarity: It behaves almost identically to other medium-chain fatty acids during sample preparation and chromatographic separation.

-

Mass Difference: The three deuterium atoms provide a distinct mass shift of +3 Da compared to its unlabeled counterpart, allowing for clear differentiation in the mass spectrometer.

-

Broad Applicability: It is particularly well-suited for the quantification of other medium-chain fatty acids and can be used in broader fatty acid profiling studies.[8]

Table 1: Physicochemical Properties of Heptanoic Acid and its Deuterated Analog

| Property | Heptanoic Acid | Heptanoic-7,7,7-D3 Acid |

| CAS Number | 111-14-8[9][10] | 156779-04-3 |

| Molecular Formula | C₇H₁₄O₂[10][11] | C₇H₁₁D₃O₂ |

| Molecular Weight | 130.18 g/mol [11] | ~133.20 g/mol |

| Synonyms | Enanthic acid, Heptylic acid[4] | N/A |

| Purity | ≥98% | Typically ≥98% |

| Storage | -20°C[10] | Room temperature, protected from light and moisture. |

Experimental Workflow: From Sample to Data

The successful application of Heptanoic-7,7,7-D3 acid as an internal standard requires a meticulously planned and executed workflow. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) will dictate the specific sample preparation steps.

Caption: A generalized workflow for quantitative metabolomics using an internal standard.

Sample Preparation: The Critical First Step

The goal of sample preparation is to efficiently extract the analytes of interest from the biological matrix while minimizing degradation and contamination.

Protocol 1: Extraction from Plasma/Serum

-

Thaw Sample: Thaw frozen plasma or serum samples on ice.

-

Aliquot: Transfer a precise volume (e.g., 50 µL) of the sample to a clean microcentrifuge tube.

-

Spike with Internal Standard: Add a known amount of Heptanoic-7,7,7-D3 acid solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to each sample. The final concentration of the IS should be within the linear range of the instrument and ideally close to the expected concentration of the endogenous analytes.

-

Protein Precipitation & Extraction: Add 4 volumes of ice-cold methanol (200 µL). Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator. The dried extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS).

Protocol 2: Extraction from Adherent Cells

-

Cell Culture: Grow cells to the desired confluency in a multi-well plate.

-

Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.

-

Metabolism Quenching & Extraction: Add ice-cold 80% methanol containing the Heptanoic-7,7,7-D3 acid internal standard directly to the well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection and Drying: Transfer the supernatant to a new tube and dry as described in Protocol 1.

Derivatization for GC-MS Analysis

Free fatty acids are not volatile enough for direct GC-MS analysis.[12] Derivatization converts them into more volatile and thermally stable esters, most commonly fatty acid methyl esters (FAMEs).

Caption: The process of converting fatty acids to FAMEs for GC-MS analysis.

Protocol 3: FAMEs Preparation using Boron Trifluoride (BF₃)-Methanol

This is a widely used and effective method for esterifying free fatty acids.[12][13]

-

Reagent Addition: To the dried extract, add 200 µL of 14% BF₃ in methanol.

-

Incubation: Cap the tube tightly and heat at 60°C for 30 minutes.

-

Quenching: Cool the tube to room temperature and add 1 mL of water and 1 mL of hexane.

-

Extraction: Vortex vigorously for 1 minute. Centrifuge at 2,000 x g for 5 minutes to separate the layers.

-

Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC vial with an insert.

-

Drying (Optional): A small amount of anhydrous sodium sulfate can be added to the hexane extract to remove any residual water.

LC-MS Analysis

For LC-MS, derivatization is generally not required. The dried extract is simply reconstituted in a solvent compatible with the mobile phase.

Protocol 4: Reconstitution for LC-MS

-

Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 100 µL of a 50:50 methanol:water solution.

-

Vortex and Centrifuge: Vortex the sample to ensure the extract is fully dissolved. Centrifuge to pellet any insoluble debris.

-

Transfer: Transfer the supernatant to an LC vial for analysis.

Data Analysis and Quantification

The principle of quantification using a stable isotope-labeled internal standard is based on the stable isotope dilution method.[14] The ratio of the peak area of the endogenous analyte to the peak area of the known amount of internal standard is used to determine the concentration of the analyte in the original sample.

Steps for Quantification:

-

Peak Integration: Integrate the chromatographic peaks for both the endogenous analyte (e.g., heptanoic acid) and the internal standard (Heptanoic-7,7,7-D3 acid).

-

Calculate Response Ratio: For each sample, calculate the response ratio: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

-

Create a Calibration Curve: Prepare a series of calibration standards with known concentrations of the unlabeled analyte and a constant concentration of the internal standard. Analyze these standards and plot the response ratio against the concentration of the analyte. This will generate a linear calibration curve.

-

Determine Unknown Concentrations: Use the response ratio from the unknown samples and the equation of the line from the calibration curve to calculate the concentration of the analyte in the samples.

Trustworthiness of the Protocol: A Self-Validating System

The use of a stable isotope-labeled internal standard like Heptanoic-7,7,7-D3 acid builds trustworthiness into the experimental design.[5] Because the IS is added at the beginning of the workflow, it experiences the same sample loss and analytical variability as the endogenous analyte.[1] Any inconsistencies in sample handling will affect both the analyte and the IS proportionally, leaving the ratio of their signals unchanged. This makes the method robust and the results reliable.

Potential Pitfalls and Troubleshooting

While the use of deuterated internal standards is a powerful technique, researchers should be aware of potential challenges:

-

Isotopic Purity of the Standard: Ensure the deuterated standard has high isotopic purity to avoid interference from any unlabeled analyte present in the standard.[15]

-

Deuterium Isotope Effects: In some cases, the presence of deuterium can slightly alter the chromatographic retention time or fragmentation pattern.[7] This is generally minimal for Heptanoic-7,7,7-D3 acid but should be considered.

-

Co-eluting Interferences: While the mass spectrometer can differentiate between the analyte and the IS, co-eluting compounds from the matrix can still cause ion suppression. The IS helps to correct for this, but significant suppression can still impact sensitivity.

-

In-source Fragmentation: For LC-MS, ensure that the ionization conditions are not so harsh that they cause the loss of deuterium from the internal standard.

Conclusion

Heptanoic-7,7,7-D3 acid is a valuable tool for novice and experienced researchers in metabolomics. By serving as a robust internal standard, it enables the accurate and precise quantification of medium-chain fatty acids and other related metabolites. Understanding the principles behind its use, from the fundamentals of stable isotope dilution to the practicalities of sample preparation and data analysis, is crucial for generating high-quality, reproducible data. This guide provides the foundational knowledge and detailed protocols to empower researchers to confidently incorporate this essential technique into their metabolomics workflows, ultimately contributing to more reliable and impactful scientific discoveries.

References

-

PubMed. (n.d.). Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Retrieved from [Link]

-

ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis. Retrieved from [Link]

-

Springer. (n.d.). Normalization of metabolomics data using multiple internal standards. Retrieved from [Link]

-

University of California, San Diego. (2011). Applications of Mass Spectrometry to Lipids and Membranes. Retrieved from [Link]

-

Hilaris Publisher. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

-

PubMed. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]

-

YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2024). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. Retrieved from [Link]

-

National Institutes of Health. (2025). Ex Vivo Measurement of Stable Isotope-Labeled Fatty Acid Incorporation Into Phospholipids in Isolated Mice Muscle. Retrieved from [Link]

-

National Institutes of Health. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide. Retrieved from [Link]

-

IsoLife. (n.d.). Internal Standards in metabolomics. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Retrieved from [Link]

-

PubMed. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iroatech.com [iroatech.com]

- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges in the Metabolomics-Based Biomarker Validation Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. lipidmaps.org [lipidmaps.org]

- 9. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and chemical structure of 7,7,7-trideuterioheptanoic acid

An In-depth Technical Guide on the Synthesis and Chemical Structure of 7,7,7-Trideuterioheptanoic Acid

Abstract

Site-specific isotopic labeling is a cornerstone of modern pharmaceutical and metabolic research. The substitution of hydrogen with its heavy isotope, deuterium, provides a powerful, non-radioactive tool for elucidating metabolic pathways, quantifying analytes with high precision, and enhancing the pharmacokinetic profiles of drug candidates through the kinetic isotope effect. This technical guide offers a comprehensive exploration of the synthesis and structural characterization of 7,7,7-trideuterioheptanoic acid, a terminally labeled medium-chain fatty acid. We present a robust and logical synthetic strategy, provide detailed, step-by-step experimental protocols, and outline the analytical techniques required for structural verification and quality control. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of preparing and validating this valuable research compound.

Introduction: The Significance of Site-Specific Deuteration

The introduction of deuterium at specific molecular positions can profoundly influence a molecule's physicochemical and biological properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for reactions involving C-D bond cleavage. This phenomenon, known as the Kinetic Isotope Effect (KIE), is particularly relevant in drug metabolism, where cytochrome P450 (CYP450) enzymes often catalyze the oxidation of C-H bonds. By replacing a metabolically labile C-H bond with a C-D bond, the rate of metabolism can be slowed, potentially improving a drug's half-life and bioavailability.[1]

7,7,7-Trideuterioheptanoic acid serves as a crucial tool for several applications:

-

Metabolic Tracer Studies: As a stable, isotopically labeled analogue of heptanoic acid, it can be used to trace the metabolic fate of medium-chain fatty acids in complex biological systems without the need for radioactive labels.[2]

-

Internal Standards: Its distinct molecular weight (+3 Da compared to the natural isotopologue) makes it an ideal internal standard for quantitative mass spectrometry-based assays, ensuring high accuracy and precision.[3]

-

Mechanistic Probes: It allows researchers to investigate the mechanisms of enzymes involved in fatty acid metabolism by probing for a kinetic isotope effect at the terminal methyl group.

Chemical Structure and Physicochemical Properties

7,7,7-Trideuterioheptanoic acid is a saturated fatty acid in which the three hydrogen atoms of the terminal methyl group (C7) have been replaced with deuterium atoms.

| Property | Value |

| Molecular Formula | C₇H₁₁D₃O₂ |

| Molecular Weight | 133.20 g/mol |

| Monoisotopic Mass | 133.1141 Da |

| Appearance | Expected to be a colorless liquid or low-melting solid |

| Canonical SMILES | CCCCCCC(=O)O |

| InChI Key | MNWFXJYAOYHMED-UHFFFAOYSA-N |

| Isotopic Purity Goal | >98% Deuterium incorporation at C7 |

Synthetic Strategy: A Gilman Reagent Approach

A robust synthesis requires a strategy that is high-yielding, reproducible, and allows for the precise and unambiguous installation of the trideuteromethyl group. Direct H/D exchange methods are often unsuitable for the unactivated terminal methyl group of a saturated alkyl chain.[4] Therefore, a convergent synthesis using a deuterated building block is the most logical approach.

Retrosynthetic Analysis

The target molecule can be disconnected at the C6-C7 bond. This reveals a C6 synthon containing the carboxylic acid and a C1 synthon representing the trideuteromethyl group. The most reliable method for forming this C-C bond involves nucleophilic attack from a trideuteriomethyl organometallic species onto an electrophilic C6 precursor.

Caption: Overall synthetic workflow for 7,7,7-trideuterioheptanoic acid.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure. All reactions should be conducted by trained personnel under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Materials and Reagents

| Reagent | Supplier | Purity/Grade |

| Trideuteriomethane (CD₃I) | Sigma-Aldrich | 99.5 atom % D |

| Magnesium Turnings (Mg) | Fisher Scientific | >99.5% |

| Copper(I) Iodide (CuI) | Acros Organics | 99.99% |

| Lithium wire (Li) | Sigma-Aldrich | 99.9% |

| Methyl 6-bromohexanoate | TCI Chemicals | >98% |

| Anhydrous Diethyl Ether | EMD Millipore | DriSolv® |

| Anhydrous Tetrahydrofuran (THF) | EMD Millipore | DriSolv® |

| Sodium Hydroxide (NaOH) | VWR Chemicals | ACS Grade |

| Hydrochloric Acid (HCl) | Fisher Scientific | Certified ACS Plus |

Step 1: Synthesis of Trideuteriomethylmagnesium Iodide (CD₃MgI)

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under Argon, add magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous diethyl ether and a single crystal of iodine to initiate the reaction.

-

Slowly add a solution of trideuteriomethane (1.0 eq) in anhydrous diethyl ether via the addition funnel. Maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The resulting grey solution is used directly in the next step. [5]

Step 2: Preparation of Lithium di(trideuteriomethyl)cuprate ((CD₃)₂CuLi)

-

In a separate flame-dried flask under Argon, suspend copper(I) iodide (0.5 eq) in anhydrous THF at -78 °C (dry ice/acetone bath).

-

Slowly add the freshly prepared CD₃MgI solution (1.0 eq) from Step 1 to the CuI suspension.

-

Stir the mixture at -78 °C for 30 minutes. The formation of the Gilman reagent is indicated by a color change.

Step 3: Coupling to form Methyl 7,7,7-trideuterioheptanoate

-

To the Gilman reagent solution at -78 °C, slowly add a solution of methyl 6-bromohexanoate (1.0 eq relative to the Gilman reagent) in anhydrous THF.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure methyl 7,7,7-trideuterioheptanoate as a colorless oil.

Step 4: Saponification to 7,7,7-Trideuterioheptanoic Acid

-

Dissolve the purified ester from Step 3 in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add sodium hydroxide (2.0 eq) and stir the mixture at 50 °C for 4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~2 with cold 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, 7,7,7-trideuterioheptanoic acid.

Structural Elucidation and Quality Control

Confirmation of the final product's identity, purity, and isotopic incorporation is achieved through a combination of mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and assess the level of deuterium incorporation. Analysis is typically performed using GC-MS (after derivatization, e.g., to the trimethylsilyl ester) or LC-MS with electrospray ionization (ESI). [6][7]

| Fragment | Predicted m/z (Heptanoic Acid) | Predicted m/z (7,7,7-Trideuterioheptanoic Acid) | Notes |

|---|---|---|---|

| [M-H]⁻ (ESI Negative) | 129.09 | 132.11 | Molecular ion (minus a proton) |

| [M+H]⁺ (ESI Positive) | 131.11 | 134.13 | Protonated molecular ion |

| [M-H₂O]⁺ | 113.10 | 116.12 | Loss of water from the protonated molecule |

| [M-C₃H₇]⁺ (EI Fragmentation) | 87.04 | 87.04 | McLafferty rearrangement, no D loss |

The presence of a strong signal at m/z 132.11 (in negative mode) and the absence of a significant signal at m/z 129.09 confirms successful synthesis and high isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the precise location of the deuterium label.

¹H NMR Spectroscopy: The most telling piece of evidence is the disappearance of the terminal methyl group's signal. [8]

| Assignment (Heptanoic Acid) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Expected in Deuterated Product |

|---|---|---|---|---|

| -CH₃ (C7) | ~0.9 | Triplet (t) | 3H | Absent or <2% of original |

| -(CH₂)₄- (C3-C6) | ~1.3 | Multiplet (m) | 8H | Unchanged (8H) |

| -CH₂- (C2) | ~2.35 | Triplet (t) | 2H | Unchanged (2H) |

| -COOH | >10 | Broad (br s) | 1H | Unchanged (1H) |

¹³C NMR Spectroscopy: The C7 carbon signal will change from a quartet in the unlabeled compound to a septet (due to C-D coupling) and shift slightly upfield.

²H (Deuterium) NMR Spectroscopy: A single resonance at approximately 0.9 ppm will confirm the presence of deuterium at the C7 position, providing unambiguous proof of successful site-specific labeling.

Applications in Pharmaceutical and Metabolic Research

The availability of high-purity 7,7,7-trideuterioheptanoic acid enables advanced research in several key areas:

-

Pharmacokinetic Studies: It can be used to investigate the "deuterium switching" strategy on potential drug candidates that contain a heptanoic acid moiety, assessing if terminal deuteration can slow metabolism and improve drug performance. [1]* Lipidomics: When incorporated into complex lipids, it serves as a tracer to follow the intricate pathways of lipid remodeling, transport, and signaling in cells and whole organisms. [9]* Environmental and Food Science: It can be used as a precise internal standard for the quantification of heptanoic acid, a compound relevant as a food additive and potential biomarker.

Conclusion

This guide has detailed a logical and robust synthetic pathway for the preparation of 7,7,7-trideuterioheptanoic acid, a valuable tool for scientific research. The presented methodology, centered around a Gilman reagent coupling, ensures high yields and precise, site-specific incorporation of the deuterium label. The analytical protocols described for mass spectrometry and NMR spectroscopy provide a clear framework for structural verification and quality assurance. By following this guide, researchers can confidently synthesize and characterize this isotopically labeled fatty acid for demanding applications in drug development, metabolomics, and beyond.

References

-

Wennerberg, J., & Dreisch, K. (2023). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. Journal of Labelled Compounds and Radiopharmaceuticals, 66(4-6), 138-144. [Link]

-

Wang, L., et al. (2021). A highly selective decarboxylative deuteration of carboxylic acids. Chemical Science, 12(21), 7439-7444. [Link]

-

Graff, G., et al. (1970). Identification and characterization of fully deuterated fatty acids isolated from Scenedesmus obliquus cultured in deuterium oxide. Lipids, 5(9), 786-792. [Link]

-

ResearchGate. (n.d.). Synthesis of α‐deuterio carboxylic acid derivatives. [Link]

-

Lund University. (2023). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. [Link]

-

Royal Society of Chemistry. (2021). A highly selective decarboxylative deuteration of carboxylic acids. [Link]

-

Kaur, G., et al. (2015). Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids. Journal of visualized experiments: JoVE, (103), 53103. [Link]

-

Hayashi, T., et al. (1974). Preparation of fully deuterated fatty acids by simple method. Lipids, 9(11), 913-915. [Link]

-

Mori, K., et al. (2020). Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. Chemistry – A European Journal, 26(50), 11477-11482. [Link]

-

Brenna, J. T., et al. (2021). Toward Quantitative Sequencing of Deuteration of Unsaturated Hydrocarbon Chains in Fatty Acids. Analytical Chemistry, 93(23), 8121-8128. [Link]

-

Compound Interest. (2015). Deuterated Fatty Acids. [Link]

-

Darwish, T. A., et al. (2012). Synthesis of deuterated [D32]oleic acid and its phospholipid derivative [D64]dioleoyl. Australian Journal of Chemistry, 65(8), 1058-1064. [Link]

-

American Chemical Society. (2023). Bis-Allylic Deuterated Docosahexaenoic Acid-Esterified Phospholipids Resist In Vivo Peroxidation in Rat Brain. Journal of the American Chemical Society. [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Ghorai, S., et al. (2019). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv. [Link]

-

LibreTexts Chemistry. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

-

Royal Society of Chemistry. (2019). A facile and general acid-catalyzed deuteration at methyl groups of N-heteroarylmethanes. Organic & Biomolecular Chemistry, 17(34), 7943-7947. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

National Center for Biotechnology Information. (2021). A highly selective decarboxylative deuteration of carboxylic acids. [Link]

-

OpenStax. (n.d.). 10.6 Reactions of Alkyl Halides: Grignard Reagents. Organic Chemistry: A Tenth Edition. [Link]

-

LibreTexts Chemistry. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

-

National Institute of Standards and Technology. (n.d.). Heptanoic acid, TMS derivative. NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0000317). [Link]

-

National Center for Biotechnology Information. (1992). Synthesis of 2,6,7-trideoxy-7-C-(2,4-dichlorophenyl)-D-xylo-heptonic acid and 6-(2,4-dichlorophenyl)-D-xylo-2,3,4-tri-hydroxyhexanesulfonic acid. Carbohydrate Research, 225(2), 247-267. [Link]

-

Verhoest, K. R., et al. (2020). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry – A European Journal, 26(40), 8644-8664. [Link]

-

ResearchGate. (2023). Progress in the decarboxylative deuteration reaction of alkyl carboxylic acids. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Hydroxyheptanoic acid. PubChem. [Link]

-

National Center for Biotechnology Information. (2024). Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol. [Link]

-

National Center for Biotechnology Information. (2019). 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. [Link]

Sources

- 1. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Heptanoic acid, TMS derivative [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Heptanoic acid(111-14-8) 1H NMR spectrum [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Isotopic Labeling with Deuterium in Fatty Acids

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles, methodologies, and applications of deuterium labeling in fatty acid research. It is designed to offer field-proven insights and explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource.

The Principle: Why Use Deuterium-Labeled Fatty Acids?

Stable isotope labeling with deuterium has become a cornerstone for tracing the metabolic fate of fatty acids in vivo.[1] By strategically replacing hydrogen atoms with their heavier, non-radioactive isotope, deuterium (²H or D), researchers can track the absorption, distribution, metabolism, and excretion of fatty acids.[1][2] This approach is powerful because deuterated fatty acids are structurally and functionally analogous to their natural counterparts, allowing them to be processed through the same metabolic pathways.[1] The key difference lies in the increased mass of deuterium, which enables their precise distinction and quantification using mass spectrometry-based techniques.[1] This allows for meticulous tracking of their incorporation into complex lipids, their breakdown through processes like beta-oxidation, and their potential therapeutic effects.[1]

One of the primary advantages of using stable isotopes like deuterium is their safety, which allows for repeated studies in the same subjects, including vulnerable populations like children and pregnant women.[3][4] This stands in stark contrast to radioactive tracers.[4]

Core Applications in Research and Development

The application of deuterium-labeled fatty acids spans a wide range of scientific inquiry, from fundamental metabolic studies to the development of novel therapeutics.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique that utilizes stable isotope-labeled compounds to investigate intracellular metabolic pathways.[5] By introducing deuterated fatty acids into a biological system, researchers can trace their journey through various metabolic routes, providing quantitative data on the rates of fatty acid synthesis, elongation, desaturation, and oxidation.[6][7] For instance, deuterated water (D₂O) is commonly used to measure de novo fatty acid synthesis. The deuterium from D₂O gets incorporated into the acyl chains of newly synthesized fatty acids, and the level of enrichment can be quantified to determine the rate of synthesis.[8][9]

Drug Development and Pharmacokinetics

In the pharmaceutical industry, deuterium labeling is a valuable tool for elucidating the metabolism of small molecule drugs.[10] By incorporating deuterium into a drug candidate, its metabolic fate can be tracked, providing crucial information on its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the "kinetic isotope effect" can be leveraged to develop "deuterated drugs." The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic reactions that involve breaking this bond.[11] This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.[12] As of 2019, over 20 deuterated drugs were in clinical trials, with several having reached Phase III.[13]

Understanding Disease Mechanisms

Deuterium-labeled fatty acids are instrumental in unraveling the role of lipid metabolism in various diseases. For example, they are used to study the altered fatty acid metabolism in conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][14] By tracing the metabolism of these labeled compounds, researchers can identify dysregulated pathways that contribute to the pathogenesis of these diseases. Furthermore, deuterated polyunsaturated fatty acids (PUFAs) have shown promise in mitigating oxidative stress-related cell death, which is implicated in neurodegenerative diseases like Parkinson's and Friedreich's ataxia.[15]

Experimental Design and Methodologies

A well-designed experiment is crucial for obtaining reliable and interpretable data. This section outlines the key steps and considerations in a typical workflow involving deuterium-labeled fatty acids.

Synthesis and Sourcing of Deuterated Fatty Acids

The first step is to obtain the desired deuterated fatty acid. Several chemical methods exist for the synthesis of these compounds, including palladium-catalyzed ortho-deuteration of arenes and ruthenium-catalyzed deuteration of polyunsaturated fatty acids.[2][12] For researchers who do not have the in-house capability for synthesis, a variety of deuterated fatty acids are commercially available from specialized suppliers.[16][17][18][19][20][21]

Administration in In Vivo and In Vitro Models

Deuterium-labeled fatty acids can be administered to both animal models and cell cultures.[1][22] The route and dosage of administration will depend on the specific research question. For in vivo studies, oral gavage or intravenous injection are common methods.[3][23] For in vitro studies, the labeled fatty acids are typically added to the cell culture medium.

Sample Collection and Preparation

Following administration, biological samples such as blood, plasma, urine, or tissues are collected at various time points.[24] The lipids are then extracted from these samples using established protocols. Subsequently, the fatty acids are often converted to their fatty acid methyl esters (FAMEs) to improve their volatility for gas chromatography analysis.[25]

Analytical Techniques for Detection and Quantification

The two primary analytical techniques used to analyze deuterium-labeled fatty acids are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

MS is the most common method for quantifying the enrichment of deuterium in fatty acids.[8] Coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), MS allows for the separation of different fatty acids and the determination of their isotopic distribution.[8][23][25] The mass spectrometer measures the mass-to-charge ratio of the ions, and the presence of deuterium results in a predictable increase in the mass of the fatty acid.

Table 1: Common Mass Spectrometry Techniques for Deuterated Fatty Acid Analysis

| Technique | Description | Advantages |

| GC-MS | Gas Chromatography-Mass Spectrometry | High chromatographic resolution for isomeric fatty acids.[26] |

| LC-MS | Liquid Chromatography-Mass Spectrometry | Suitable for a wider range of lipids without the need for derivatization.[23][25] |

NMR spectroscopy, particularly ²H NMR, provides detailed information about the specific positions of deuterium atoms within a molecule.[27][28] While less sensitive than MS, NMR is a powerful tool for structural elucidation and for verifying the position of the deuterium label.[28][29] Deuterium labeling can also be used to simplify ¹H NMR spectra by replacing specific hydrogen atoms with deuterium, which is "silent" in ¹H NMR.[30]

Data Analysis and Interpretation

The raw data from MS or NMR analysis needs to be carefully processed to calculate the isotopic enrichment and metabolic flux rates. This often involves correcting for the natural abundance of isotopes and using mathematical models to fit the data.

The Kinetic Isotope Effect (KIE)

A crucial consideration when working with deuterated compounds is the kinetic isotope effect (KIE).[11][31] The increased mass of deuterium can lead to a slower rate of reactions that involve the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond.[11][32] This effect can be significant and must be accounted for when interpreting metabolic flux data.[33][34] However, the KIE can also be exploited in drug design to create more stable and effective therapeutics.[13]

Workflow and Pathway Visualizations

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and the metabolic pathways involved.

Caption: A generalized workflow for studies using deuterium-labeled fatty acids.

Caption: Major metabolic fates of deuterated fatty acids in a biological system.

Conclusion

Deuterium labeling of fatty acids is a versatile and powerful technique that provides invaluable insights into lipid metabolism in both health and disease. Its applications in metabolic flux analysis, drug development, and mechanistic studies of disease continue to expand. As analytical technologies become more sensitive and accessible, the use of deuterium-labeled fatty acids is poised to play an even more significant role in advancing our understanding of the complex world of lipid biology.

References

- Gaetani, S., et al. (2009).

- Jones, P. J., & Pencharz, P. B. (1985). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. The American Journal of Clinical Nutrition.

- BenchChem. (2025). The Metabolic Fate of Deuterated Fatty Acids: An In-depth Technical Guide. BenchChem.

- Wang, D. H., et al. (2022). Quantitative High-Field NMR- and Mass Spectrometry-Based Fatty Acid Sequencing Reveals Internal Structure in Ru-Catalyzed Deuteration of Docosahexaenoic Acid. Analytical Chemistry.

- Compound Interest. (2015).

- University of Sheffield. (n.d.). Hydrogen (Proton, Deuterium and Tritium) NMR. University of Sheffield.

- Santos, A., et al. (2019). Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide. Journal of Visualized Experiments.

- Sigma-Aldrich. (n.d.). Applications of quantitative D-NMR in analysis of deuterium enriched compounds. Sigma-Aldrich.

- Cayman Chemical. (n.d.). Deuterated Saturated/Monounsaturated Fatty Acid MaxSpec® LC-MS Mixture. Cayman Chemical.

- Tsering, T., et al. (2015). Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. Journal of Lipid Research.

- Shmanai, V. V., et al. (2018). Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo. Journal of the American Chemical Society.

- da Silva, J. G., et al. (2023).